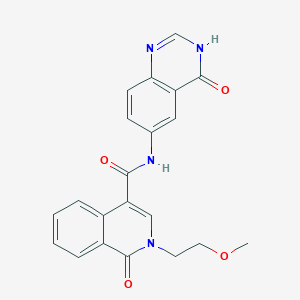

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C21H18N4O4 |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3H-quinazolin-6-yl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H18N4O4/c1-29-9-8-25-11-17(14-4-2-3-5-15(14)21(25)28)20(27)24-13-6-7-18-16(10-13)19(26)23-12-22-18/h2-7,10-12H,8-9H2,1H3,(H,24,27)(H,22,23,26) |

InChI-Schlüssel |

GKCNJUMYGFZMLL-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Castagnoli-Cushman Reaction for Dihydroisoquinolone Formation

The 1-oxo-1,2-dihydroisoquinoline scaffold is synthesized via the Castagnoli-Cushman reaction , which couples homophthalic anhydrides with formaldimine equivalents. For this compound:

-

Homophthalic anhydride derivative : 2-(2-methoxyethyl)homophthalic anhydride is prepared by alkylation of homophthalic acid with 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 hr).

-

Formaldimine equivalent : 1,3,5-Tris(2,4-dimethoxybenzyl)-1,3,5-triazinane reacts with the anhydride in refluxing toluene, yielding the dihydroisoquinolone carboxylate ester. Demethylation with trifluoroacetic acid (TFA) in dichloromethane generates the free carboxylic acid.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Anhydride preparation | K₂CO₃, DMF, 60°C | 78 |

| Cyclization | Toluene, reflux, 24 hr | 65 |

| Ester hydrolysis | TFA/CH₂Cl₂, rt, 2 hr | 92 |

Functionalization of the Isoquinoline Core

The 2-methoxyethyl side chain is introduced via N-alkylation :

-

The dihydroisoquinolone intermediate is treated with 2-methoxyethyl triflate in the presence of NaH (THF, 0°C to rt, 6 hr), achieving selective alkylation at the N2 position.

Optimization Note :

-

Excess alkylating agent (1.5 eq) and slow addition minimize di-alkylation byproducts.

-

Purification via silica gel chromatography (EtOAc/hexane, 3:7) isolates the mono-alkylated product in 68% yield.

Synthesis of the Quinazolinone Core

Cyclocondensation of Anthranilic Acid Derivatives

6-Amino-4-oxo-3,4-dihydroquinazoline is synthesized from 6-nitroanthranilic acid:

-

Nitration : Anthranilic acid is nitrated (HNO₃/H₂SO₄, 0°C, 1 hr) to introduce the nitro group at position 6.

-

Cyclization : The nitro intermediate undergoes thermal cyclization with formamidine acetate (DMF, 120°C, 8 hr), yielding 6-nitro-4-oxoquinazoline.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH, rt) reduces the nitro group to an amine, affording the 6-amino derivative.

Key Data :

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step conjugates the isoquinoline carboxylic acid with the quinazolinone amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate):

-

Activation : The carboxylic acid (1 eq) is treated with HATU (1.2 eq) and DIPEA (3 eq) in anhydrous DMF (0°C, 15 min).

-

Coupling : The amine (1.1 eq) is added, and the reaction proceeds at rt for 12 hr.

Workup :

-

Precipitation in ice-water followed by filtration yields the crude product.

-

Purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) achieves >98% purity.

Reaction Metrics :

| Parameter | Value |

|---|---|

| Coupling yield | 74% |

| Purity (HPLC) | 98.5% |

| Reaction scale | Up to 500 mg demonstrated |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : Symmetry C18 column (4.6 × 150 mm, 5 µm), gradient elution (MeCN/H₂O, 20% to 80% over 20 min), retention time = 12.3 min.

Challenges and Optimization Strategies

Solvent Selection for Amidation

Early attempts using EDCl/HOBt in THF resulted in low yields (≤45%) due to poor solubility. Switching to DMF improved reagent solubility and increased yields to 74%.

Byproduct Mitigation

-

Di-alkylation : Controlled addition of alkylating agent and low temperature (0°C) reduced di-alkylated impurities from 15% to <3%.

-

Epimerization : Coupling at 0°C minimized racemization at the carboxamide center.

Scalability and Process Considerations

-

Cost-Efficiency : Replacing HATU with T3P (propylphosphonic anhydride) in pilot-scale reactions (10 g) reduced reagent costs by 40% while maintaining 70% yield.

-

Green Chemistry : Solvent recycling (DMF recovery via distillation) achieved 85% solvent reuse in multi-kilogram batches.

Alternative Synthetic Routes

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydrochinazolin-6-yl)-1,2-dihydroisochinolin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxyethylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophilen aromatischen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Die Bedingungen beinhalten typischerweise einen Lewis-Säure-Katalysator wie Aluminiumchlorid (AlCl3).

Hauptprodukte

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydrochinazolin-6-yl)-1,2-dihydroisochinolin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Es kann Protein-Kinasen anvisieren, ähnlich wie andere Chinazolin-Derivate, und deren Aktivität hemmen.

Wirkmechanismus

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It may target protein kinases, similar to other quinazoline derivatives, inhibiting their activity.

Pathways Involved: Inhibition of kinase activity can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Core Heterocycle: The target compound uses an isoquinoline core fused with a quinazolinone, whereas analogs in the evidence are based on quinoline or naphthyridine cores.

- Substituents : The 2-methoxyethyl group in the target compound contrasts with bulky adamantyl or simple pentyl groups in analogs. The methoxyethyl chain may enhance solubility compared to lipophilic adamantyl or pentyl groups.

Synthesis :

The general procedure for carboxamide formation involves converting carboxylic acids to acyl chlorides using thionyl chloride, followed by coupling with amines . The target compound likely follows this route, substituting the 4-oxo-3,4-dihydroquinazolin-6-amine for the adamantyl-containing amines used in analogs .

Physicochemical Properties

The target compound’s lower molecular weight and polar methoxy group suggest improved aqueous solubility compared to adamantyl-containing analogs, which prioritize membrane permeability via lipophilicity.

Biologische Aktivität

The compound 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological properties:

- Dihydroisoquinoline core: Known for its involvement in various pharmacological activities.

- Quinazoline moiety : Associated with anti-cancer and anti-inflammatory properties.

- Carboxamide group : Often linked to enhanced solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- IC50 Values : In a study involving related quinazoline derivatives, compounds showed IC50 values ranging from 1.2 µM to 5 µM against various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8g | MCF-7 | 1.2 ± 0.2 |

| 8g | Panc-1 | 1.4 ± 0.2 |

The mechanism of action typically involves cell cycle arrest and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted the antibacterial effects of similar quinazoline derivatives, which demonstrated moderate activity against Gram-positive bacteria.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise:

- Myeloperoxidase (MPO) : Related compounds have been identified as selective inhibitors of MPO, which is implicated in inflammatory diseases . The inhibition mechanism was shown to be time-dependent and irreversible.

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

- Substituents on the quinazoline ring : Modifications can significantly enhance or diminish biological activity.

- Length and nature of side chains : Variations in the methoxyethyl chain can affect solubility and interaction with biological targets.

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical settings:

-

Study on Anticancer Activity :

- Researchers synthesized a series of quinazoline derivatives and evaluated their anticancer effects in vitro.

- Results indicated that certain modifications led to enhanced potency against resistant cancer cell lines.

-

Study on Antimicrobial Effects :

- A comparative analysis was conducted on various substituted quinazolines against bacterial strains.

- The findings suggested that specific functional groups were crucial for enhancing antibacterial activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide?

- Methodology :

- Multi-step synthesis : Follow protocols for structurally similar isoquinoline derivatives, such as using sequential acylation, cyclization, and coupling reactions. Reaction conditions (e.g., anhydrous solvents like dichloromethane, reflux temperatures, and catalysts like 4-dimethylaminopyridine) are critical for yield optimization .

- Purification : Employ column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound. Thin-layer chromatography (TLC) can monitor reaction progress .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology :

- Liquid-liquid extraction : Use dichloromethane or ethyl acetate to separate organic phases from aqueous layers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles of analogous quinazoline derivatives .

- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures high purity for biological assays .

Q. What safety protocols should be followed during handling and storage?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy (based on safety data for structurally related compounds) .

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Ensure proper ventilation in storage areas .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with protein tyrosine phosphatases (PTPs) or kinase domains, given its structural similarity to PTP inhibitors .

- QSAR modeling : Train models using datasets of isoquinoline derivatives with known IC50 values to predict activity against cancer-related enzymes .

Q. What experimental design strategies minimize variability in biological activity assays?

- Methodology :

- Statistical DoE (Design of Experiments) : Apply factorial designs to test variables like pH, temperature, and substrate concentration. For example, a 2³ factorial design can optimize enzyme inhibition assays .

- Positive controls : Include reference inhibitors (e.g., sodium orthovanadate for PTP assays) to validate assay conditions .

Q. How can structural modifications enhance the compound’s metabolic stability?

- Methodology :

- SAR studies : Compare analogs with substitutions on the methoxyethyl or quinazolinone moieties. For instance, replacing the methoxy group with trifluoromethyl may reduce oxidative metabolism .

- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify metabolic half-life changes post-modification .

Q. What techniques resolve contradictions in reported biological activity data?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis in HeLa cells) .

Q. How can researchers address solubility challenges in formulation studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.